

Physicochemical Properties of L-Alanyl-L-Tyrosine (Ala-Tyr): A Technical Guide

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Compound of Interest

Compound Name: *H-Ala-Tyr-OH*

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Introduction

L-Alanyl-L-Tyrosine (Ala-Tyr) is a dipeptide composed of the amino acids L-alanine and L-tyrosine. It serves as a more soluble and stable source of tyrosine in various applications, including cell culture media and parenteral nutrition.^[1] Understanding its physicochemical properties is crucial for its effective use in research, drug development, and bioprocessing. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Ala-Tyr, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in relevant biological pathways.

Physicochemical Data

The quantitative physicochemical properties of L-Alanyl-L-Tyrosine are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of L-Alanyl-L-Tyrosine

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	[2]
Molar Mass	252.27 g/mol	[2]
Appearance	White to off-white crystalline powder	[3]
Melting Point	275 °C (decomposes)	[3]
Solubility in Water	15.4 g/L at 25°C	[3]

Table 2: Acid-Base Properties of L-Alanyl-L-Tyrosine

Property	Value (Estimated)	Method of Determination
pKa ₁ (α-carboxyl)	~2.3 - 3.3	Potentiometric Titration
pKa ₂ (α-amino)	~8.0 - 9.0	Potentiometric Titration
pKa ₃ (Tyrosine side chain)	~10.0 - 10.5	Potentiometric Titration
Isoelectric Point (pI)	~5.6	Calculation from pKa values / Isoelectric Focusing

Disclaimer: The pKa and pI values are estimated based on the typical ranges for the ionizable groups in peptides. Experimental determination via potentiometric titration is required for precise values.

Table 3: Spectroscopic Data of L-Alanyl-L-Tyrosine

Spectroscopic Technique	Key Features
UV-Vis Spectroscopy	Absorbance maxima around 222 nm and 275 nm in aqueous solution, characteristic of the tyrosine chromophore. The phenolate form at basic pH shows a red shift to around 242 nm and 295 nm. [4]
^1H NMR (in D_2O)	Characteristic chemical shifts for the protons of the alanine and tyrosine residues. [5]
^{13}C NMR	Distinct signals corresponding to the 12 carbon atoms in the dipeptide structure.
Mass Spectrometry (ESI-MS)	$[\text{M}+\text{H}]^+$ ion at m/z 253.1183. [2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of L-Alanyl-L-Tyrosine are provided below.

Synthesis of L-Alanyl-L-Tyrosine

A. Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a general protocol adapted for the synthesis of Ala-Tyr using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

- Materials:
 - Fmoc-Tyr(tBu)-Wang resin
 - Fmoc-Ala-OH
 - Coupling reagent (e.g., HBTU/HOBt)
 - Base (e.g., DIPEA)

- Deprotection reagent (e.g., 20% piperidine in DMF)
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
- Cold diethyl ether
- Procedure:
 - Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF in a reaction vessel.
 - Fmoc Deprotection: Remove the Fmoc group from the tyrosine residue by treating the resin with 20% piperidine in DMF.
 - Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and by-products.
 - Amino Acid Coupling:
 - Activate Fmoc-Ala-OH by dissolving it with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.
 - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
 - Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
 - Final Fmoc Deprotection: Remove the Fmoc group from the newly added alanine residue using 20% piperidine in DMF.
 - Washing: Wash the resin extensively with DMF and DCM.
 - Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/water/TIS) to cleave the dipeptide from the resin and remove the side-chain protecting group (tBu) from tyrosine.

- Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether to remove scavengers and by-products.
- Drying: Dry the crude peptide under vacuum.

B. Enzymatic Synthesis

An alternative, greener approach is the use of enzymes to catalyze the peptide bond formation.

- Materials:
 - L-Alanine methyl ester (acyl donor)
 - L-Tyrosine (acyl acceptor)
 - α -amino acid ester acyltransferase (enzyme)
 - Buffer solution (e.g., Boric acid-borax buffer, pH 9.5)
 - Deep Eutectic Solvent (DES) (e.g., Choline chloride/urea)
- Procedure:
 - Dissolve L-alanine methyl ester and L-tyrosine in the buffer containing the DES.
 - Add the α -amino acid ester acyltransferase to initiate the reaction.
 - Incubate the reaction mixture under optimized conditions (e.g., 30°C).
 - Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
 - Terminate the reaction and proceed with purification.[3]

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.

- Materials:

- Crude Ala-Tyr peptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 RP-HPLC column
- Procedure:
 - Sample Preparation: Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% ACN in water with 0.1% TFA).
 - Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.
 - Chromatographic Separation:
 - Equilibrate the C18 column with the initial mobile phase conditions.
 - Inject the sample onto the column.
 - Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes).
 - Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
 - Fraction Collection: Collect the fractions corresponding to the main peptide peak.
 - Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
 - Lyophilization: Pool the pure fractions and lyophilize to obtain the purified Ala-Tyr as a white powder.

Characterization

A. Potentiometric Titration for pKa and pI Determination

This method involves titrating a solution of the dipeptide with a strong acid and a strong base to determine the pKa values of its ionizable groups and subsequently calculate the isoelectric point.

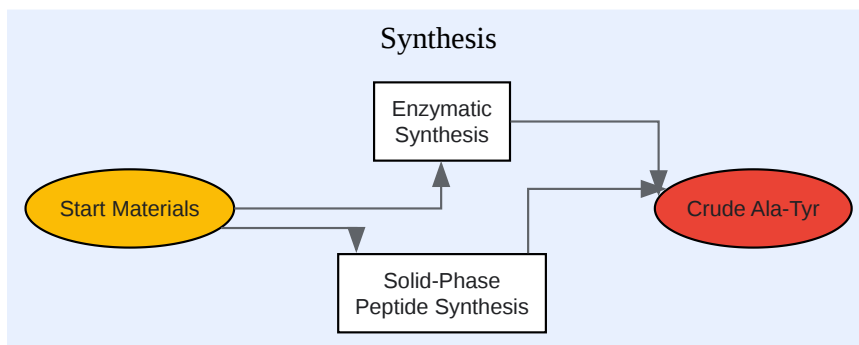
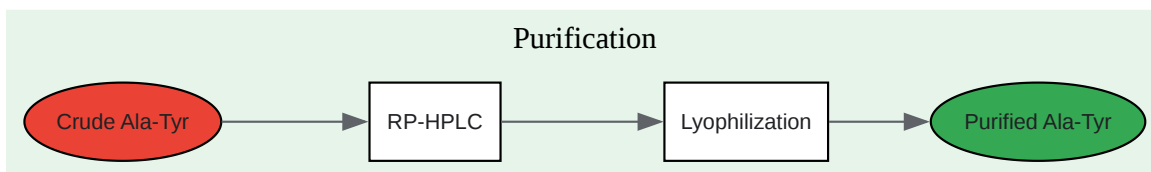
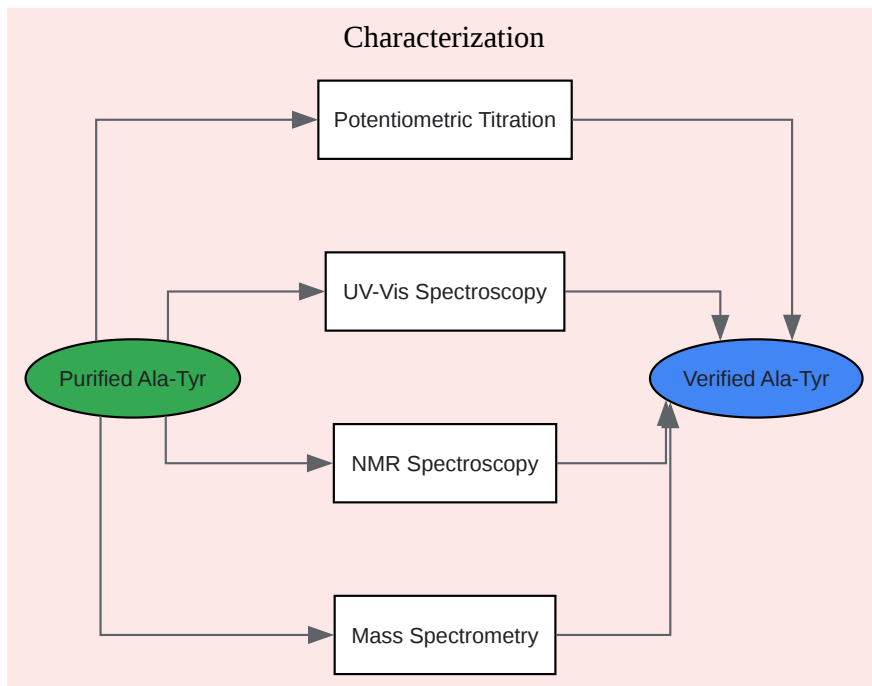
- Procedure:
 - Prepare a solution of Ala-Tyr of known concentration in deionized water.
 - Calibrate a pH meter with standard buffers.
 - Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH at regular volume increments.
 - Separately, titrate another aliquot of the dipeptide solution with a standardized solution of a strong base (e.g., NaOH), again recording the pH at regular intervals.
 - Plot the pH versus the equivalents of acid/base added to generate a titration curve.
 - The pKa values correspond to the pH at the midpoints of the buffering regions of the curve.
 - The isoelectric point (pI) is the pH at which the net charge of the molecule is zero, which can be calculated from the relevant pKa values.^{[6][7]}

B. Spectroscopic Analysis

- UV-Vis Spectroscopy: Dissolve the purified dipeptide in a suitable buffer (e.g., phosphate buffer) and record the absorbance spectrum from 200 to 400 nm.
- NMR Spectroscopy: Dissolve the peptide in a deuterated solvent (e.g., D₂O) and acquire ¹H and ¹³C NMR spectra to confirm the structure and assess purity.^[5]
- Mass Spectrometry: Analyze the purified peptide by electrospray ionization mass spectrometry (ESI-MS) to confirm the molecular weight.

Visualizations

Experimental and Analytical Workflows

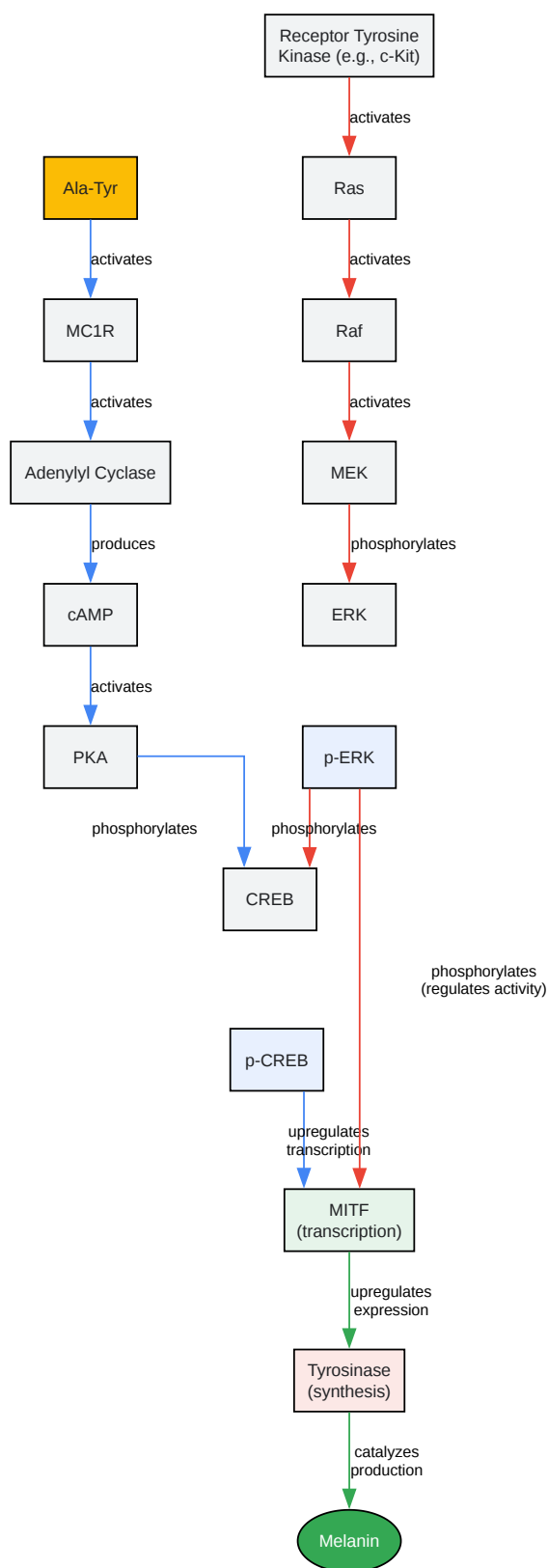


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Caption: Workflow for the synthesis, purification, and characterization of Ala-Tyr.

Biological Signaling Pathway: Role in Melanogenesis

Ala-Tyr can promote melanin synthesis.[3] This process is primarily regulated by the microphthalmia-associated transcription factor (MITF), which in turn is controlled by upstream signaling cascades including the cAMP/PKA and MAPK/ERK pathways.



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Caption: Simplified signaling pathways in melanogenesis influenced by Ala-Tyr.

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